

Application Notes and Protocols: Nickel-Vanadium Catalysts for Hydrogen Evolution Reaction

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Compound of Interest

Compound Name: Nickel;vanadium

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of renewable energy technologies, enabling the production of clean hydrogen fuel from water. While platinum-group metals are the benchmark catalysts for HER, their high cost and scarcity limit large-scale applications. This has spurred research into earth-abundant, cost-effective alternatives. Nickel-vanadium (NiV)-based materials have emerged as highly promising electrocatalysts for HER due to their synergistic effects, tunable electronic structures, and excellent performance, particularly in alkaline media.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the synthesis and evaluation of NiV-based HER catalysts.

Data Presentation: Performance of NiV-Based HER Catalysts

The following table summarizes the electrocatalytic performance of various NiV-based materials for the hydrogen evolution reaction in alkaline electrolytes.

Catalyst Composition	Substrate	Electrolyte	Overpotential (mV) @ 10 mA/cm ²	Tafel Slope (mV/dec)	Stability	Reference
V-Ni ₂ P NSAs/CC	Carbon Cloth	1.0 M KOH	85	-	Long-term stability	[1]
Ni(Cu)VO _x	-	-	-	-	-	[1]
Ni/VN	-	Alkaline Solution	43	-	More durable than Pt/C	[4]
NiVIr-LDH	Self-supported	-	42	-	-	[5]
NiCoCu LDH	Nickel Foam	-	87	-	Excellent stability	[6]
Amorphous Ni-P	-	1.0 M KOH	50	-	-	[7]

Experimental Protocols

Protocol 1: Synthesis of Nickel-Vanadium Layered Double Hydroxide (NiV-LDH)

This protocol describes a typical hydrothermal method for synthesizing NiV-LDH nanosheets directly on a conductive substrate like nickel foam (NF).

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Ammonium metavanadate (NH₄VO₃)
- Urea (CO(NH₂)₂)
- Deionized (DI) water

- Nickel foam (NF)
- Ethanol
- Hydrochloric acid (HCl)

Procedure:

- Substrate Preparation:
 - Cut a piece of nickel foam to the desired dimensions (e.g., 1x2 cm).
 - Clean the NF by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each to remove surface impurities.
 - Treat the NF with a dilute HCl solution (e.g., 3 M) for 10 minutes to remove the surface oxide layer.
 - Rinse thoroughly with DI water and ethanol and dry under vacuum.
- Precursor Solution Preparation:
 - Prepare a mixed aqueous solution by dissolving $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, NH_4VO_3 , and urea in DI water. A typical molar ratio would be Ni:V of 3:1. For example, dissolve 3 mmol of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, 1 mmol of NH_4VO_3 , and 15 mmol of urea in 80 mL of DI water.
 - Stir the solution vigorously until all salts are completely dissolved.
- Hydrothermal Synthesis:
 - Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.
 - Pour the prepared precursor solution into the autoclave.
 - Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).
- Post-Synthesis Treatment:

- Allow the autoclave to cool down to room temperature naturally.
- Carefully remove the nickel foam, which should now be coated with the NiV-LDH product.
- Rinse the coated NF several times with DI water and ethanol to remove any residual reactants.
- Dry the final product in a vacuum oven at 60 °C for 6 hours.

Protocol 2: Electrochemical Evaluation of HER Performance

This protocol outlines the standard three-electrode electrochemical setup and measurement procedures for assessing the HER activity of the prepared NiV-LDH on nickel foam.^[8]

Materials and Equipment:

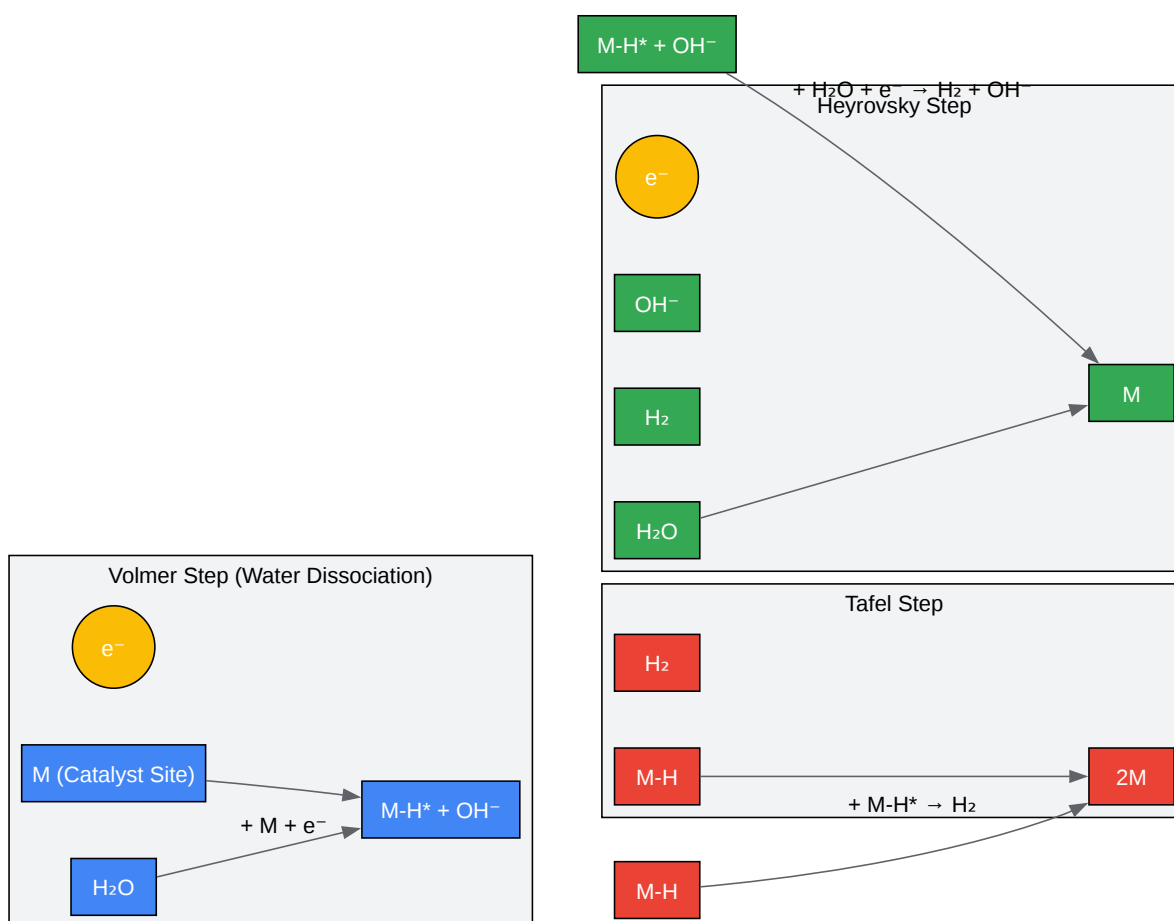
- Potentiostat/Galvanostat electrochemical workstation
- Three-electrode electrochemical cell
- Working Electrode (WE): NiV-LDH/NF
- Counter Electrode (CE): Graphite rod or Platinum foil
- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Mercury/Mercuric Oxide (Hg/HgO) electrode
- Electrolyte: 1.0 M KOH solution prepared with DI water
- High-purity hydrogen or argon gas

Procedure:

- Electrolyte Preparation:
 - Prepare a 1.0 M KOH solution by dissolving the appropriate amount of KOH pellets in DI water. Allow the solution to cool to room temperature.

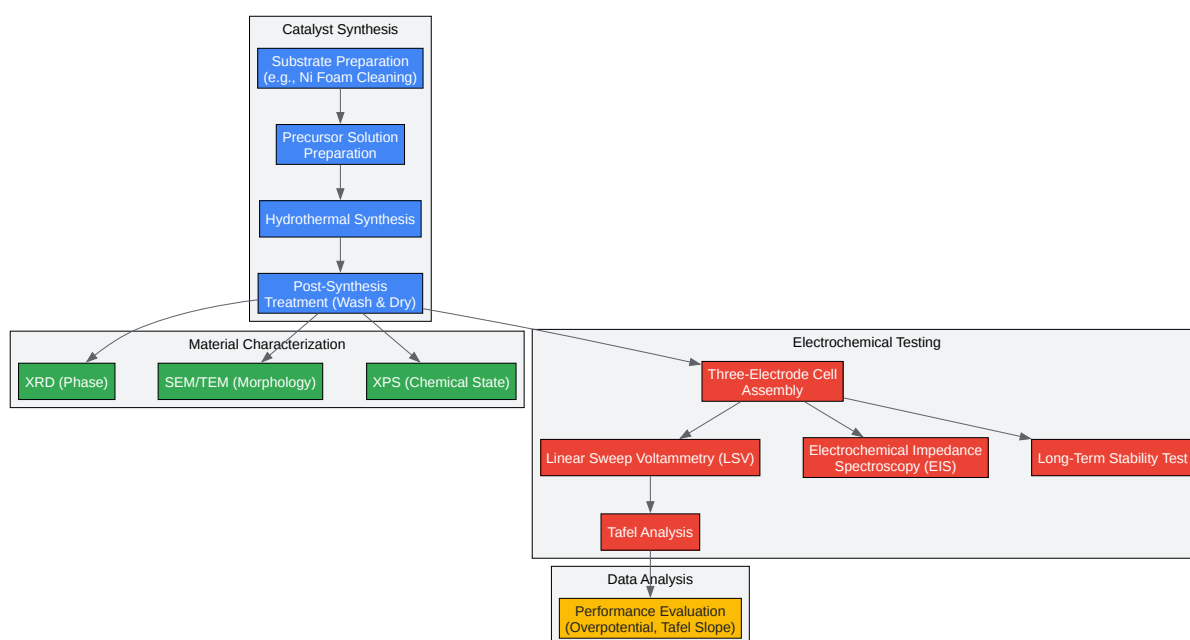
- Cell Assembly:
 - Assemble the three-electrode cell with the NiV-LDH/NF as the working electrode, a graphite rod or Pt foil as the counter electrode, and an appropriate reference electrode.[8]
 - Fill the cell with the 1.0 M KOH electrolyte, ensuring that all electrodes are properly immersed.
 - Purge the electrolyte with high-purity hydrogen or argon gas for at least 30 minutes before the measurements to ensure an oxygen-free environment. Maintain the gas flow over the electrolyte during the experiment.
- Electrochemical Measurements:
 - Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{SCE}) + 0.241 + 0.059\text{pH}$ or $E(\text{RHE}) = E(\text{Hg/HgO}) + 0.098 + 0.059\text{pH}$.
 - Open Circuit Potential (OCP): Measure the OCP for a few minutes until a stable potential is reached.
 - Linear Sweep Voltammetry (LSV): Record the polarization curves by sweeping the potential from the OCP towards more negative values at a slow scan rate (e.g., 5 mV/s). The current densities are typically normalized to the geometric surface area of the electrode.
 - Tafel Plot: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density ($\log|j|$) from the LSV data in the linear region. The Tafel equation is $\eta = b \cdot \log|j| + a$, where 'b' is the Tafel slope.
 - Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the electrode kinetics and charge transfer resistance.
 - Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the catalyst by applying a constant potential or current density for an extended period (e.g., 10-24 hours) and monitoring the current or potential change over time.[8]

Visualizations



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Caption: HER mechanism in alkaline media.



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Caption: Experimental workflow for NiV catalyst.

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